molecular formula C18H28F2N2O3 B6989789 tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate

tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate

Cat. No.: B6989789
M. Wt: 358.4 g/mol
InChI Key: VKNOODKOPUXCNU-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate typically involves multiple steps:

    Formation of the difluorophenyl intermediate:

    Amine protection: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions.

    Coupling reaction: The protected amine is then coupled with the hydroxyethylamine moiety under controlled conditions.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamine moiety.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity, while the hydroxyethylamine moiety may facilitate specific interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[5-(2,4-difluorophenyl)-5-(2-aminoethyl)pentyl]carbamate
  • tert-Butyl N-[5-(2,4-difluorophenyl)-5-(2-methoxyethylamino)pentyl]carbamate

Uniqueness

Tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is unique due to the presence of the hydroxyethylamine moiety, which imparts specific reactivity and binding properties. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F2N2O3/c1-18(2,3)25-17(24)22-9-5-4-6-16(21-10-11-23)14-8-7-13(19)12-15(14)20/h7-8,12,16,21,23H,4-6,9-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNOODKOPUXCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C1=C(C=C(C=C1)F)F)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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